molecular formula C18H21N3O B11363075 1-Benzoyl-4-(2-pyridin-4-ylethyl)piperazine

1-Benzoyl-4-(2-pyridin-4-ylethyl)piperazine

Cat. No.: B11363075
M. Wt: 295.4 g/mol
InChI Key: PKJJMWXEUUEMGI-UHFFFAOYSA-N
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Description

1-Benzoyl-4-(2-pyridin-4-ylethyl)piperazine is a compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-4-(2-pyridin-4-ylethyl)piperazine typically involves the reaction of piperazine with benzoyl chloride and 2-(4-pyridyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-4-(2-pyridin-4-ylethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of secondary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Benzoyl-4-(2-pyridin-4-ylethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(2-pyridin-4-ylethyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzoyl-4-(2-pyridin-4-ylethyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

phenyl-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H21N3O/c22-18(17-4-2-1-3-5-17)21-14-12-20(13-15-21)11-8-16-6-9-19-10-7-16/h1-7,9-10H,8,11-15H2

InChI Key

PKJJMWXEUUEMGI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=NC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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